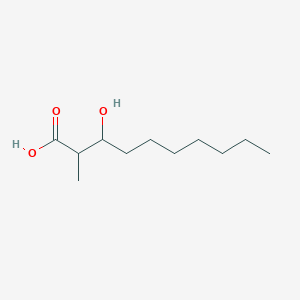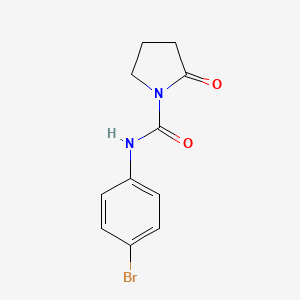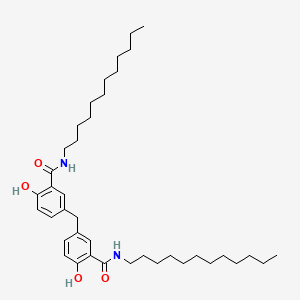
3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is an organic compound characterized by its complex structure, which includes aromatic rings, amide groups, and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) typically involves the reaction of N-dodecyl-6-hydroxybenzamide with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a linking agent between two molecules of N-dodecyl-6-hydroxybenzamide, forming the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings and alkyl chains contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-dodecyl-6-hydroxybenzamide
- 3,3’-Methylenebis(6-hydroxybenzaldehyde)
- N-dodecyl-2-hydroxybenzamide
Uniqueness
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is unique due to its methylene bridge linking two N-dodecyl-6-hydroxybenzamide units. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
64401-33-8 |
|---|---|
Molekularformel |
C39H62N2O4 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
N-dodecyl-5-[[3-(dodecylcarbamoyl)-4-hydroxyphenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C39H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-27-40-38(44)34-30-32(23-25-36(34)42)29-33-24-26-37(43)35(31-33)39(45)41-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,30-31,42-43H,3-22,27-29H2,1-2H3,(H,40,44)(H,41,45) |
InChI-Schlüssel |
MGMXSEBHGAAZBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)NCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


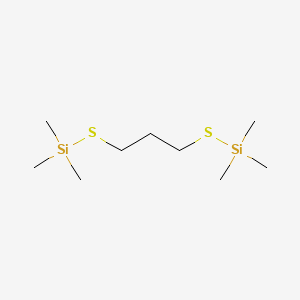
![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)

![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

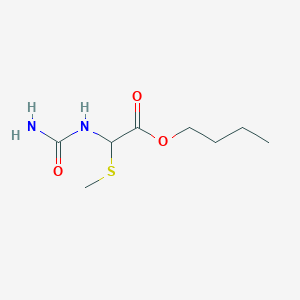

![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
